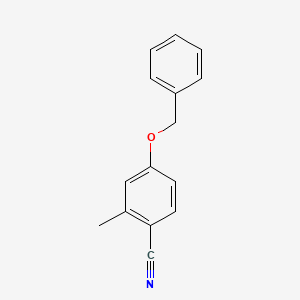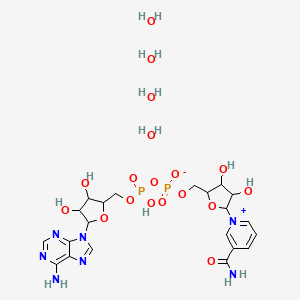
beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is a coenzyme found in all living cells. It plays a crucial role in metabolic processes, particularly in redox reactions, where it alternates between oxidized and reduced forms. This compound is essential for the production of energy in cells and is involved in various biochemical pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, typically involves the enzymatic or chemical coupling of nicotinamide mononucleotide with adenosine monophosphate. The reaction conditions often require specific pH levels, temperature control, and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound, is usually carried out through fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high levels of the compound, which is then extracted and purified through various chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It alternates between its oxidized form (NAD+) and reduced form (NADH) in redox reactions.
Substitution Reactions: It can participate in substitution reactions where functional groups are exchanged.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield nicotinamide and adenosine diphosphate.
Common Reagents and Conditions
Common reagents used in reactions involving this compound, include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Enzymes like dehydrogenases and oxidoreductases.
Major Products Formed
The major products formed from reactions involving this compound, include:
Nicotinamide: Formed through hydrolysis.
Adenosine Diphosphate: Another product of hydrolysis.
Reduced and Oxidized Forms: NADH and NAD+, respectively, in redox reactions.
Scientific Research Applications
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, has a wide range of scientific research applications:
Chemistry: Used as a coenzyme in various enzymatic reactions to study redox processes.
Biology: Essential for cellular respiration and energy production studies.
Medicine: Investigated for its role in aging, neurodegenerative diseases, and metabolic disorders.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes.
Mechanism of Action
The mechanism of action of beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, involves its role as a coenzyme in redox reactions. It acts as an electron carrier, transferring electrons from one molecule to another. This transfer is crucial for the production of ATP, the energy currency of the cell. The molecular targets include various dehydrogenases and oxidoreductases, which facilitate these redox reactions.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide phosphate (NADP+): Similar in structure but has an additional phosphate group.
Flavin adenine dinucleotide (FAD): Another coenzyme involved in redox reactions but with a different structure and function.
Coenzyme Q10 (Ubiquinone): Functions in the electron transport chain but is structurally distinct.
Uniqueness
Beta-Nicotinamide adenine dinucleotide tetrahydrate, crystalline, is unique due to its specific role in cellular metabolism and its ability to alternate between oxidized and reduced forms. This property makes it indispensable for energy production and various metabolic pathways, distinguishing it from other coenzymes.
Properties
Molecular Formula |
C21H35N7O18P2 |
|---|---|
Molecular Weight |
735.5 g/mol |
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;tetrahydrate |
InChI |
InChI=1S/C21H27N7O14P2.4H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);4*1H2 |
InChI Key |
AWWDDIGNQVLAEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


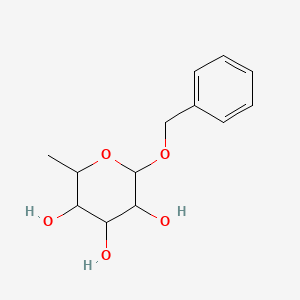
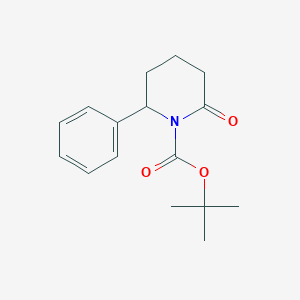


![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)

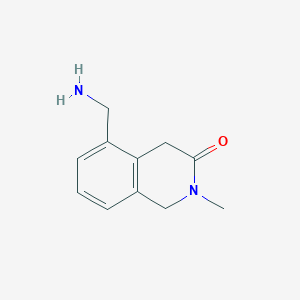
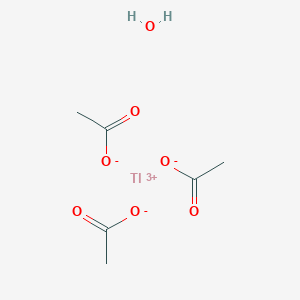
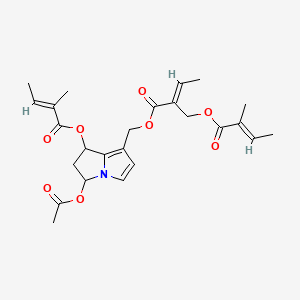

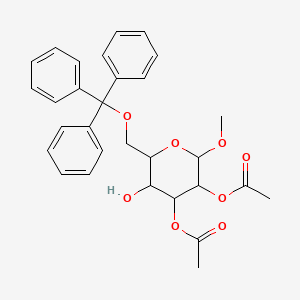
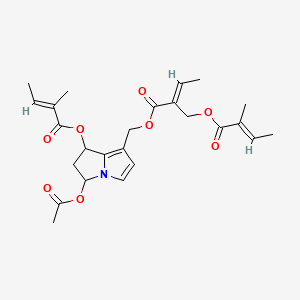
![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)
